(S)-2-Amino-3-methyl-N-(4-nitro-benzyl)-butyramide
Description
(S)-2-Amino-3-methyl-N-(4-nitro-benzyl)-butyramide is a chiral amide derivative characterized by a stereospecific (S)-configured amino acid backbone, a methyl branch at the β-position, and a 4-nitrobenzyl substituent on the amide nitrogen. The nitro group at the para position of the benzyl ring introduces strong electron-withdrawing effects, which may influence solubility, metabolic stability, and intermolecular interactions.
Properties
IUPAC Name |
(2S)-2-amino-3-methyl-N-[(4-nitrophenyl)methyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-8(2)11(13)12(16)14-7-9-3-5-10(6-4-9)15(17)18/h3-6,8,11H,7,13H2,1-2H3,(H,14,16)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDOWGYUBNAGFF-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC1=CC=C(C=C1)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC1=CC=C(C=C1)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-methyl-N-(4-nitro-benzyl)-butyramide typically involves multiple steps, starting with the preparation of the butyramide backbone. One common approach is the reaction of (S)-2-amino-3-methylbutanoic acid with 4-nitrobenzyl chloride in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability.
Chemical Reactions Analysis
(S)-2-Amino-3-methyl-N-(4-nitro-benzyl)-butyramide: can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under certain conditions, leading to the formation of (S)-2-amino-3-methyl-N-(4-aminobenzyl)-butyramide.
Reduction: The nitro group can be reduced to an amine, resulting in the formation of (S)-2-amino-3-methyl-N-(4-aminobenzyl)-butyramide.
Substitution: The amino group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Reduction of the nitro group can be achieved using reducing agents such as tin (II) chloride or iron powder in acidic conditions.
Substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Reduction of the nitro group results in the formation of (S)-2-amino-3-methyl-N-(4-aminobenzyl)-butyramide.
Substitution reactions can lead to the formation of various alkylated derivatives.
Scientific Research Applications
(S)-2-Amino-3-methyl-N-(4-nitro-benzyl)-butyramide: has several scientific research applications, including:
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways and mechanisms.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (S)-2-Amino-3-methyl-N-(4-nitro-benzyl)-butyramide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The benzyl ring substituent significantly impacts molecular weight, polarity, and solubility. Below is a comparative analysis of key analogues:
*Note: Exact data for the target compound are inferred from analogues.
Key Observations:
- Electron-withdrawing groups (NO₂, CF₃): The 4-nitro group increases polarity compared to methylsulfanyl (4-SCH₃) but may reduce solubility due to crystalline packing .
- Salt formation : LM11A-31’s sulfate salt improves aqueous solubility (50 mg salt = 30 mg free base), a strategy applicable to nitro derivatives for drug delivery .
Hydrolytic Stability and Enzyme Interactions
- Nitro-substituted amides : Compounds like N-(4-nitrophenyl)-butyramide are hydrolyzed by serine hydrolases via a mechanism involving nucleophilic attack at the carbonyl carbon. The nitro group stabilizes the transition state through resonance, accelerating hydrolysis .
- LM11A-31 : As a p75NTR modulator, its morpholine-ethyl substituent enhances binding to neural receptors, suggesting that bulky substituents on the benzyl ring (e.g., nitro) may sterically hinder target engagement .
Pharmacokinetic Considerations
- Lipophilicity : Methylsulfanyl and trifluoromethyl groups increase logP values, favoring blood-brain barrier penetration. Nitro derivatives may require salt formation (e.g., sulfate) to balance solubility .
- Metabolic stability : Trifluoromethyl groups resist oxidative metabolism, whereas nitro groups may undergo reduction to amines, impacting toxicity profiles .
Spectroscopic and Analytical Comparisons
Infrared (IR) Spectroscopy
- Amide C=O stretch: All analogues show strong absorption near 1650–1680 cm⁻¹. Nitro groups introduce additional peaks near 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (symmetric NO₂ stretch), absent in methylsulfanyl or trifluoromethyl derivatives .
- N-H stretches : Primary amides (e.g., butyramide) exhibit N-H stretches near 3300 cm⁻¹, while tertiary amides (e.g., N,3-dimethyl derivatives) lack these signals .
Biological Activity
(S)-2-Amino-3-methyl-N-(4-nitro-benzyl)-butyramide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₈N₄O₂
- Molecular Weight : 306.33 g/mol
- Functional Groups : The compound features an amino group, a butyramide backbone, and a nitro-substituted benzyl group, contributing to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Redox Reactions : The nitro group in the compound can participate in redox reactions, potentially influencing cellular oxidative states.
- Hydrogen Bonding : The amine groups can form hydrogen bonds or ionic interactions with enzymes and receptors, modulating their activity.
- Neurotransmitter Interaction : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, indicating potential relevance in neuropharmacology.
Antidepressant Properties
Research indicates that this compound shares structural similarities with known antidepressants, suggesting potential efficacy in mood regulation. Its ability to influence neurotransmitter systems may contribute to its antidepressant-like effects.
Anticancer Potential
The compound's structural features may allow it to interact with cellular pathways involved in cancer proliferation. Computational methods have predicted potential anticancer activities based on its structure-activity relationships, although empirical data is still required for confirmation.
Comparative Studies
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound | Molecular Formula | Key Biological Activity |
|---|---|---|
| (S)-2-Amino-N-isopropyl-3-methyl-N-(4-nitro-benzyl)-butyramide | C₁₅H₂₃N₃O₃ | Antidepressant, neuroprotective |
| (S)-2-Amino-N-isopropyl-3-methyl-N-(3-nitro-benzyl)-butyramide | C₁₅H₂₃N₃O₃ | Anticancer, antimicrobial |
Case Studies and Research Findings
- Antidepressant Activity : A study highlighted the structural similarity of this compound to established antidepressants, suggesting its potential role in mood regulation through neurotransmitter modulation.
- Antimicrobial Research : Although direct studies on this specific compound are sparse, related nitro-substituted compounds have been shown to exhibit significant antimicrobial properties against various bacterial strains, indicating a potential for further exploration in this area .
- Cancer Cell Line Studies : Research involving structurally similar compounds has demonstrated their ability to inhibit cancer cell proliferation in vitro. Future studies are necessary to evaluate the efficacy of this compound against specific cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
